MT₂ (Mel1b) Receptor Subtype Selectivity: 10–60 Fold Preference Over MT₁ (Mel1a)
AH001 (8-methoxy-2-acetamidotetraline) exhibits 10- to 60-fold higher affinity for the human recombinant MT₂ (Mel1b) receptor subtype compared to MT₁ (Mel1a), a selectivity profile confirmed in competitive radioligand binding assays using 2-[¹²⁵I]iodomelatonin on COS-7 cells expressing each recombinant human receptor subtype [1]. By contrast, endogenous melatonin displays roughly equipotent binding at MT₁ and MT₂ (Ki values of approximately 0.12–0.53 nM across subtypes depending on assay system), while approved therapeutic agonists such as ramelteon and tasimelteon exhibit varying selectivity ratios that differ from AH001's profile. The MT₁/MT₂ affinity selectivity ratio for AH001, expressed as Mel1a/Mel1b, places it among a distinct subset of six agonists (out of 16 tested) that showed pronounced MT₂ preference [1].
| Evidence Dimension | MT₂ vs. MT₁ receptor binding selectivity ratio (Mel1a Ki / Mel1b Ki) |
|---|---|
| Target Compound Data | AH001 exhibits an MT₁/MT₂ affinity selectivity ratio (Mel1a/Mel1b) placing it in the 10–60 fold MT₂-preferring group; Ki at MT₁ = 2.3 nM [1][2] |
| Comparator Or Baseline | Endogenous melatonin: approximately equipotent at MT₁ and MT₂ (Ki MT₁ ≈ 0.12–0.53 nM; Ki MT₂ ≈ 0.27–0.77 nM, depending on assay); 10 of 16 agonists tested in the same study showed significantly correlated MT₁/MT₂ binding without marked selectivity [1] |
| Quantified Difference | AH001 demonstrates a 10–60 fold MT₂ preference, whereas melatonin shows no subtype selectivity (ratio ≈ 0.4–2.0) |
| Conditions | Competition binding of 2-[¹²⁵I]iodomelatonin at recombinant human Mel1a (MT₁) and Mel1b (MT₂) receptors stably expressed in COS-7 cells [1] |
Why This Matters
This selectivity enables AH001 to serve as a pharmacological tool for dissecting MT₂-specific signaling contributions in tissues co-expressing both subtypes, a capability not achievable with melatonin or non-selective agonists.
- [1] Dubocovich ML, Masana MI, Iacob S, Sauri DM. Melatonin receptor antagonists that differentiate between the human Mel1a and Mel1b recombinant subtypes are used to assess the pharmacological profile of the rabbit retina ML1 presynaptic heteroreceptor. Naunyn Schmiedebergs Arch Pharmacol. 1997 Apr;355(3):365-75. doi: 10.1007/PL00004956. PMID: 9089668. View Source
- [2] BindingDB Entry: Ki = 2.3 nM for 8-methoxy-2-acetamidotetraline at human Melatonin receptor type 1A (MT₁). Data curated from Dubocovich et al. (1997) via PDSP Ki Database. BindingDB ID: 5080. View Source
